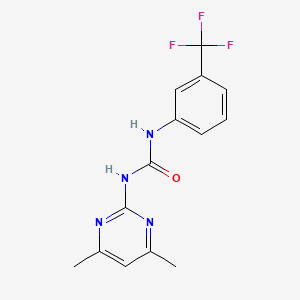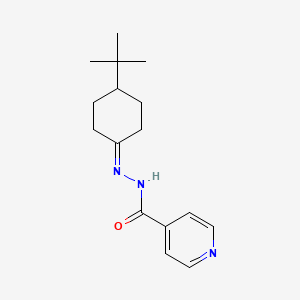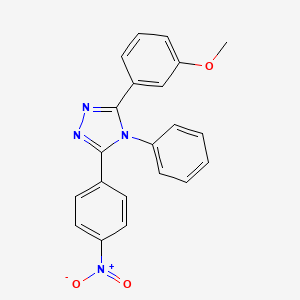
2-(3-Pyridyl)benzoselenazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Pyridyl)benzoselenazol ist eine organische Verbindung mit der Summenformel C12H8N2Se. Sie gehört zur Klasse der Benzoselenazole, die selenhaltige Heterocyclen sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine gängige Methode zur Synthese von 2-(3-Pyridyl)benzoselenazol umfasst die Cyclisierung von Bis(2-aminophenyl)diselenid mit Benzylchloriden in Gegenwart von Schwefelpulver unter metallfreien Bedingungen. Die Reaktion wird typischerweise in N,N-Dimethylformamid (DMF) bei 150 °C unter Stickstoffatmosphäre durchgeführt . Eine andere Methode beinhaltet eine Eintopfsynthese aus N-(Acetyl)benzoyl-2-iodoanilinen unter Verwendung der Mikrowellenbestrahlung .
Industrielle Produktionsmethoden
Chemische Reaktionsanalyse
Reaktionstypen
2-(3-Pyridyl)benzoselenazol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Das Selenatom in der Verbindung kann oxidiert werden, um Selenoxide oder Selenone zu bilden.
Reduktion: Reduktionsreaktionen können das Selenatom in einen niedrigeren Oxidationszustand überführen.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere an den Pyridyl- oder Benzoselenazolringen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) können verwendet werden.
Substitution: Reagenzien wie Halogene (z. B. Brom) oder Nucleophile (z. B. Amine) können Substitutionsreaktionen ermöglichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Selenoxide ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in die Verbindung einführen können.
Wissenschaftliche Forschungsanwendungen
2-(3-Pyridyl)benzoselenazol hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es dient als Baustein für die Synthese komplexerer selenhaltiger Heterocyclen.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem möglichen Kandidaten für die Untersuchung der biologischen Rollen und Interaktionen von Selen.
Industrie: Es kann bei der Entwicklung neuer Materialien verwendet werden, wie z. B. organische Halbleiter und Katalysatoren.
Wirkmechanismus
Der Mechanismus, durch den 2-(3-Pyridyl)benzoselenazol seine Wirkungen ausübt, ist nicht vollständig geklärt. Es wird angenommen, dass es mit verschiedenen molekularen Zielstrukturen und Signalwegen interagiert, darunter:
Enzyminhibition: Die Verbindung kann bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet.
Redoxreaktionen: Das Selenatom kann an Redoxreaktionen teilnehmen und den oxidativen Stress auf zellulärer Ebene beeinflussen.
DNA-Interkalation: Die planare Struktur der Verbindung ermöglicht es ihr, sich in die DNA zu interkalieren, was möglicherweise die Genexpression und Replikation beeinflusst.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Pyridyl)benzoselenazole can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, particularly at the pyridyl or benzoselenazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
2-(3-Pyridyl)benzoselenazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex selenium-containing heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying selenium’s biological roles and interactions.
Industry: It can be used in the development of new materials, such as organic semiconductors and catalysts.
Wirkmechanismus
The mechanism by which 2-(3-Pyridyl)benzoselenazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Redox Reactions: The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, potentially affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzoselenazol: Fehlt die Pyridylgruppe, aber es weist die Benzoselenazol-Kernstruktur auf.
2-(2-Pyridyl)benzothiazol: Enthält ein Schwefelatom anstelle von Selen.
2-(3-Pyridyl)benzimidazol: Enthält ein Stickstoffatom anstelle von Selen.
Einzigartigkeit
2-(3-Pyridyl)benzoselenazol ist einzigartig aufgrund des Vorhandenseins sowohl einer Pyridylgruppe als auch eines Selenatoms, die bestimmte chemische Eigenschaften und potenzielle biologische Aktivitäten verleihen. Insbesondere das Selenatom verleiht einzigartige Redoxeigenschaften, die bei seinen Schwefel- oder Stickstoffanalogen nicht vorhanden sind .
Eigenschaften
CAS-Nummer |
24783-92-4 |
|---|---|
Molekularformel |
C12H8N2Se |
Molekulargewicht |
259.18 g/mol |
IUPAC-Name |
2-pyridin-3-yl-1,3-benzoselenazole |
InChI |
InChI=1S/C12H8N2Se/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H |
InChI-Schlüssel |
HYKUGBHJUOOCKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C([Se]2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-[4-(benzyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11978155.png)
![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide](/img/structure/B11978157.png)
![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11978163.png)



![Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11978183.png)


![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxybenzohydrazide](/img/structure/B11978198.png)
![(2E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B11978223.png)

![methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11978246.png)

